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Lys-isoindoline dihydrochloride salt

Cat. No.: B12100480
M. Wt: 320.3 g/mol
InChI Key: LCVYYJOWQBAHGX-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Isoindoline (B1297411) Frameworks in Bioactive Molecules

The isoindoline core, a bicyclic heterocyclic system, has a rich history in the realm of bioactive compounds. blogspot.combjcardio.co.uk Although the unsubstituted isoindoline is less common, its derivatives have been identified in numerous natural products and have been instrumental in the development of a wide array of pharmaceutical agents. blogspot.combjcardio.co.uk Historically, the isoindoline-1,3-dione (phthalimide) moiety gained prominence with the synthesis of thalidomide, a drug with a complex and cautionary history that ultimately spurred deeper investigation into the biological activities of isoindoline-containing molecules. blogspot.comeuropeanpharmaceuticalreview.com

In contemporary medicinal chemistry, the isoindoline framework is recognized as a "privileged structure," meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of isoindoline-based drugs for a range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. blogspot.comnih.govnih.gov For instance, derivatives of isoindoline are key components in immunomodulatory drugs (IMiDs®) used in the treatment of multiple myeloma. nih.gov The structural rigidity and synthetic tractability of the isoindoline skeleton make it an attractive starting point for the design of novel therapeutic agents. nih.gov

Principles and Applications of Lysine (B10760008) Conjugation in Chemical Biology and Medicinal Chemistry

Lysine, an essential amino acid, possesses a primary amine on its side chain that serves as a versatile and readily accessible handle for chemical modification. thermofisher.com The principle of lysine conjugation revolves around the covalent attachment of molecules, such as drugs, probes, or polymers, to this amine group. mdpi.com This strategy is extensively employed in chemical biology and medicinal chemistry to enhance the properties of biomolecules or to create novel therapeutic entities. mdpi.compharmtech.com

One of the most prominent applications of lysine conjugation is in the development of antibody-drug conjugates (ADCs). wikipedia.org In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The lysine residues on the surface of the antibody provide convenient attachment points for the drug-linker complex. wikipedia.orgjst.go.jp This targeted delivery strategy aims to increase the therapeutic window of the cytotoxic agent by delivering it directly to the tumor site, thereby minimizing systemic toxicity. Beyond ADCs, lysine conjugation is utilized for PEGylation to improve drug solubility and circulation half-life, for attaching imaging agents for diagnostic purposes, and for creating vaccines. mdpi.com

Rationale for Investigating the Lys-isoindoline Dihydrochloride (B599025) Salt Structure

The investigation into the Lys-isoindoline dihydrochloride salt structure is driven by a multi-faceted rationale that combines the advantageous properties of its components and its formulation. The conjugation of a bioactive isoindoline framework to lysine is a strategic move to potentially modulate its biological activity, improve its pharmacokinetic profile, or enable its use as a building block in more complex molecular architectures.

The formulation of this conjugate as a dihydrochloride salt is a critical aspect of its design. Many amine-containing pharmaceutical compounds are converted into hydrochloride salts to enhance their properties. wikipedia.orgyoutube.com The primary reasons for this include:

Improved Water Solubility: Hydrochloride salts are generally more water-soluble than their corresponding free base forms. wikipedia.orgyoutube.com This is a crucial property for compounds intended for biological testing or as potential drug candidates, as it facilitates dissolution in aqueous environments like the gastrointestinal tract and the bloodstream. wikipedia.org

Enhanced Stability: The salt form can offer greater chemical stability and a longer shelf-life compared to the free base, which might be more susceptible to degradation. wikipedia.org

Ease of Handling and Formulation: Crystalline salts often have better handling properties, such as being less prone to polymorphism and having higher melting points, which can simplify the manufacturing and formulation processes. nih.govpharmtech.com

The "dihydrochloride" designation indicates that two amine groups in the Lys-isoindoline conjugate have been protonated by hydrochloric acid. In the case of a lysine conjugate, these would likely be the primary amine of the lysine side chain and the nitrogen atom within the isoindoline ring. This dual protonation can further enhance the compound's aqueous solubility and stability.

Overview of Current Research Landscape Pertaining to Isoindoline-Lysine Conjugates

While research specifically on "this compound" is nascent, the broader field of isoindoline-amino acid conjugates is an active area of investigation. Studies have explored the synthesis and biological activities of various isoindoline derivatives conjugated to different amino acids, providing a valuable context for the potential applications of the lysine conjugate.

Recent research has demonstrated that isoindoline derivatives of α-amino acids can act as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in the development of anti-inflammatory drugs. jst.go.jp Another area of interest is the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.com These studies highlight the potential for isoindoline-amino acid conjugates to modulate key biological pathways.

The following table provides a summary of representative research on isoindoline-amino acid conjugates:

Research AreaAmino AcidBiological Target/ActivityReference
Anti-inflammatoryVarious α-amino acidsCyclooxygenase (COX) inhibition jst.go.jp
Neurodegenerative DiseaseNot specifiedAcetylcholinesterase inhibition mdpi.com
OncologyLysine, Aspartic acid, Arginine, etc.Cytotoxic activity against cancer cell lines researchgate.net

This existing body of research provides a strong foundation for the investigation of this compound, suggesting that this novel compound may possess interesting and potentially valuable biological properties. Further studies are warranted to fully elucidate its physicochemical characteristics, biological activity, and potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23Cl2N3O B12100480 Lys-isoindoline dihydrochloride salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

2,6-diamino-1-(1,3-dihydroisoindol-2-yl)hexan-1-one;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c15-8-4-3-7-13(16)14(18)17-9-11-5-1-2-6-12(11)10-17;;/h1-2,5-6,13H,3-4,7-10,15-16H2;2*1H

InChI Key

LCVYYJOWQBAHGX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C(CCCCN)N.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lys Isoindoline Dihydrochloride Salt

Established Synthetic Pathways for Isoindoline (B1297411) Scaffolds

The isoindoline substructure, a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring, is a privileged scaffold found in numerous natural products and synthetic drugs. mdpi.com Its derivatives are known to exhibit a wide range of biological and pharmacological activities, making the development of efficient synthetic routes a key focus of medicinal chemistry. mdpi.comjst.go.jp

Classical Approaches to Dihydroisoindole Synthesis

Classical methods for constructing the dihydroisoindole (isoindoline) ring system often rely on multi-step sequences starting from readily available precursors. A prominent strategy involves the modification of phthalic anhydride (B1165640) or its derivatives. For instance, the synthesis of the drug chlorisondamine (B1215871) begins with the condensation of tetrachlorophthalic anhydride with N,N-dimethylethylenediamine to produce an N-alkylated phthalimide (B116566) intermediate. mdpi.com This intermediate is subsequently reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the core isoindoline ring. mdpi.com

Another well-established pathway starts with phthalic anhydride and an appropriate amino acid, such as L-glutamic acid, to form an N-phthaloyl amino acid, which can then be cyclized and modified. mdpi.com Greener approaches have also been developed, including solventless reactions where simple heating of an amine (like phenylethylamine) with phthalic anhydride affords the corresponding isoindoline-1,3-dione derivatives. researchgate.net

Table 1: Comparison of Classical Synthesis Starting Materials

Starting Material 1Starting Material 2Key Reaction StepResulting ScaffoldReference
Phthalic Anhydride DerivativeDiamine (e.g., N,N-dimethylethylenediamine)Condensation & ReductionSubstituted Isoindoline mdpi.com
Phthalic AnhydrideAmino Acid (e.g., L-glutamic acid)Condensation & CyclizationPhthaloyl Amino Acid Derivative mdpi.com
Phthalic AnhydridePrimary Amine (e.g., phenylethylamine)Solventless HeatingIsoindoline-1,3-dione researchgate.net

Modern Advancements in Isoindoline Core Functionalization

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing and functionalizing the isoindoline core, often utilizing transition-metal catalysis to achieve high complexity in fewer steps. acs.orgresearchgate.net Rhodium-catalyzed cascade reactions, for example, enable the trifunctionalization of nitriles to construct 1H-isoindole motifs, which are precursors to isoindolines. acs.org

Other modern techniques include:

Dehydro-Diels-Alder (DDA) Reactions: Nickel-catalyzed intramolecular DDA reactions of enediynes have been developed for the preparation of isoindolines and related heterocyclic systems. researchgate.net

Isoindole Umpolung: This strategy involves a one-pot synthesis where a nucleophilic isoindole, generated in situ, is converted to an electrophilic isoindolium species through protonation. This electrophile then undergoes a Pictet-Spengler-type cyclization to yield polycyclic isoindoline structures. nih.gov

Cycloaddition Reactions: Functionalized isoindolinones can be synthesized via [4+2] cycloaddition reactions that employ a catalytically generated acyliminium ion as the dienophile. researchgate.net These methods provide access to a diverse range of functionalized isoindoline-based molecules for various applications. researchgate.netmdpi.comnih.gov

Strategies for Lysine (B10760008) Integration into the Isoindoline Framework

The conjugation of the amino acid lysine to the isoindoline scaffold is a critical step in forming the target compound. This process typically involves the formation of a stable amide bond between the two moieties. youtube.com

Amide Bond Formation and Conjugation Chemistry

Lysine possesses two primary amino groups: the α-amino group at the backbone and the ε-amino group at the terminus of its side chain. youtube.com The ε-amino group is a potent nucleophile and is commonly targeted for bioconjugation. creative-biolabs.comyoutube.com The formation of an amide bond between the isoindoline framework and lysine would create what is known as an isopeptide bond, as it involves the side chain of the amino acid rather than the α-amino group. wikipedia.orgnih.gov

For this reaction to occur, one component must possess a carboxylic acid group (or an activated form) and the other an amine.

Isoindoline-Carboxylic Acid: An isoindoline derivative functionalized with a carboxylic acid can be reacted with one of the amino groups of lysine.

Lysine's Carboxylic Acid: The carboxylic acid group of lysine can be reacted with the secondary amine of the isoindoline ring itself.

To facilitate amide bond formation under mild conditions, the carboxylic acid is often "activated." A widely used method for amine modification involves N-hydroxysuccinimide (NHS) esters. nih.gov An isoindoline scaffold functionalized with an NHS ester would readily react with the ε-amino group of lysine to form a stable amide linkage. youtube.com

Site-Selective Lysine Modification Techniques for Isoindoline Conjugates

While site-selectivity is a significant challenge in large proteins with numerous lysine residues, it is more straightforward when coupling two discrete small molecules like isoindoline and lysine. rsc.org The primary challenge here is achieving selectivity between the α- and ε-amino groups of lysine if both are unprotected.

The differential reactivity of the two amino groups can be exploited. The pKa of the α-amino group (around 8) is considerably lower than that of the ε-amino group (around 10.5). rsc.org This difference allows for selective modification by carefully controlling the reaction pH. At a physiological or slightly basic pH, the α-amino group is more deprotonated and thus more nucleophilic, while at a higher pH, the ε-amino group becomes more reactive.

For achieving high selectivity for the ε-amino group, specific chemical methods have been developed:

Kinetically Controlled Labeling: This involves using highly reactive reagents like NHS esters at mild, physiological pH. Under these conditions, the most reactive lysine residue, often determined by its local chemical environment and solvent accessibility, can be targeted. acs.org

Aza-Michael Addition: Reagents such as vinylsulfonamides have been shown to selectively modify the ε-amino group of lysine over the N-terminus through an aza-Michael addition reaction. rsc.org

Enzymatic Ligation: Enzymes like microbial transglutaminase (MTG) can catalyze the formation of an amide bond between the γ-carboxyamide of a glutamine residue and the ε-amino group of lysine with exceptional specificity. nih.gov While typically used for proteins, this principle could be adapted for specific small-molecule syntheses.

Table 2: Reagents for Lysine Conjugation

Reagent ClassReaction TypeSelectivity PrincipleReference
N-Hydroxysuccinimide (NHS) EstersAcylation / Amide Bond FormationReacts with deprotonated amines; selectivity can be pH-dependent. creative-biolabs.comnih.gov
VinylsulfonamidesAza-Michael AdditionPreferential reactivity with ε-amino group over N-terminus under specific conditions. rsc.org
Microbial Transglutaminase (MTG)Enzymatic LigationEnzyme-substrate specificity for ε-amino group of lysine.

Formation and Stabilization via Dihydrochloride (B599025) Salt Formation

The final step in the synthesis is the conversion of the Lys-isoindoline free base into its dihydrochloride salt. This is a common and crucial step in pharmaceutical chemistry for improving the stability, solubility, and handling properties of amine-containing compounds. oxfordreference.comtandfonline.comreddit.com

Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. youtube.com The Lys-isoindoline molecule contains at least two basic nitrogen centers—the isoindoline nitrogen and the α-amino group of lysine—making it capable of forming a dihydrochloride salt by reacting with two equivalents of hydrochloric acid (HCl). oxfordreference.com

The process involves the protonation of the nitrogen atoms to form positively charged ammonium (B1175870) ions, which then form an ionic bond with the negatively charged chloride ions (Cl⁻). youtube.com This conversion from a covalent free base to an ionic salt imparts several advantages:

Enhanced Stability: Salts are often more chemically stable and less prone to degradation than their free base counterparts. researchgate.net The salt form can protect sensitive functional groups and improve shelf-life. nih.gov

Increased Aqueous Solubility: Amine salts are typically crystalline solids with significantly higher water solubility compared to the often less soluble free bases. oxfordreference.comnih.gov

Improved Physical Properties: Salt formation often yields a crystalline solid that is easier to purify, handle, and formulate than a free base, which may be an amorphous solid or a non-volatile oil. reddit.comyoutube.com

The preparation of the hydrochloride salt is typically achieved by dissolving the free base in a suitable anhydrous solvent, such as diethyl ether, dioxane, or ethanol (B145695), and then introducing a stoichiometric amount of HCl. researchgate.netresearchgate.net This can be done by bubbling dry HCl gas through the solution or by adding a pre-made solution of HCl in an anhydrous solvent. researchgate.net The resulting salt, being less soluble in the organic solvent, often precipitates and can be isolated by filtration. researchgate.netresearchgate.net While generally stable, some hydrochloride salts can be hygroscopic, and their long-term physical stability must be evaluated. researchgate.netnih.gov

Chemical Principles of Salt Formation in Pharmaceutical Systems

The formation of a salt is a common and effective strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability, without altering its intrinsic pharmacological activity. youtube.com For a compound like Lys-isoindoline, which possesses basic nitrogen centers within the isoindoline moiety and the lysine side chain, the formation of a dihydrochloride salt is a rational approach to improve its aqueous solubility and facilitate its handling and formulation.

The fundamental principle behind the formation of Lys-isoindoline dihydrochloride salt is an acid-base reaction. The basic amino groups of the Lys-isoindoline molecule act as proton acceptors, while hydrochloric acid (HCl) serves as the proton donor. In this process, the lone pair of electrons on the nitrogen atoms of the primary and secondary amines abstracts a proton (H⁺) from the hydrochloric acid. This results in the formation of positively charged ammonium ions and negatively charged chloride ions (Cl⁻), which are held together by electrostatic forces in a crystalline lattice. youtube.com

The reaction can be represented as:

Lys-isoindoline + 2 HCl → [Lys-isoindoline-H₂]²⁺(Cl⁻)₂

The use of two equivalents of hydrochloric acid ensures the protonation of both primary basic centers in the lysine residue, leading to the formation of a dihydrochloride salt. This conversion from a free base to a salt form significantly alters the compound's physical properties. Salts are generally crystalline solids with higher melting points and greater water solubility compared to their corresponding free bases. The increased solubility is attributed to the ionic nature of the salt, which allows for favorable interactions with polar solvents like water.

Optimization of Salt Crystallization and Purity for this compound

The crystallization process is a critical determinant of the final drug substance's purity, crystal form (polmorphism), and physical properties, which in turn affect its stability, dissolution rate, and bioavailability. For this compound, optimizing the crystallization process is essential to obtain a product with consistent and desirable characteristics.

The primary goal of crystallization optimization is to produce high-purity crystals of a specific and stable polymorphic form. The process typically involves dissolving the synthesized Lys-isoindoline free base in a suitable solvent and then adding a stoichiometric amount of hydrochloric acid. The choice of solvent is crucial; it should be one in which the free base is soluble, but the resulting dihydrochloride salt has limited solubility, thus promoting precipitation.

Several factors can be systematically varied to optimize the crystallization of this compound:

Solvent System: A range of solvents and solvent mixtures can be screened. For instance, a common technique is to dissolve the free base in an alcohol, such as ethanol or isopropanol, and then add an ethereal solution of HCl or bubble HCl gas through the solution. researchgate.net The polarity of the solvent system can be fine-tuned to control the rate of nucleation and crystal growth.

Temperature: Temperature has a significant impact on solubility. Cooling crystallization, where a saturated solution is slowly cooled to induce supersaturation and subsequent crystallization, is a widely used technique. The cooling rate can be controlled to influence crystal size and morphology.

Supersaturation: The level of supersaturation is the driving force for crystallization. This can be achieved by cooling, solvent evaporation, or by adding an anti-solvent (a solvent in which the salt is insoluble) to a solution of the salt. google.com

pH and Stoichiometry: Precise control of the pH and the molar ratio of hydrochloric acid to the Lys-isoindoline free base is critical to ensure the formation of the desired dihydrochloride salt and to avoid the formation of a monohydrochloride or a mixture of salts.

Agitation: The stirring rate can affect the crystal size distribution. Gentle agitation generally promotes the formation of larger, more uniform crystals by preventing localized high supersaturation.

The purity of the resulting this compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any unreacted starting materials or by-products. The crystalline form can be characterized by X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

An illustrative data table for optimizing the crystallization of an amino acid derivative salt is provided below, showcasing the types of parameters that would be investigated for this compound.

Experiment IDSolvent System (v/v)Temperature ProfileStirring Rate (RPM)Yield (%)Purity (HPLC, %)Predominant Crystal Form
LYS-XTAL-01EthanolCooled from 60°C to 5°C over 4h1008598.5Form A
LYS-XTAL-02Isopropanol/Toluene (8:2)Cooled from 70°C to 10°C over 2h1509299.1Form B
LYS-XTAL-03MethanolAnti-solvent addition (Ethyl Acetate)508899.3Form A
LYS-XTAL-04EthanolEvaporative crystallization at 40°C758298.8Mixture of A and B

This is a representative table. Actual data for this compound is not publicly available.

Through systematic optimization of these parameters, a robust and reproducible crystallization process can be developed to consistently produce this compound of high purity and with the desired solid-state properties.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of analogs are fundamental to understanding the structure-activity relationship (SAR) of a lead compound like Lys-isoindoline. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity and to guide the optimization of these features to enhance potency, selectivity, and pharmacokinetic properties. core.ac.uk

Rational Design of Structural Modifications

Rational drug design for Lys-isoindoline analogs involves making deliberate and systematic modifications to its chemical structure based on an understanding of its potential biological target and the physicochemical properties that govern its activity. The Lys-isoindoline scaffold offers several points for structural modification:

The Isoindoline Ring: The aromatic part of the isoindoline nucleus can be substituted with various functional groups, such as halogens, alkyl, alkoxy, or nitro groups. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its binding affinity to a biological target.

The Lysine Side Chain: The length and nature of the amino acid side chain can be altered. For instance, lysine could be replaced with other basic amino acids like ornithine or arginine to probe the importance of the side chain length and the nature of the basic group. Non-natural amino acids could also be introduced to explore a wider chemical space.

The Amide Bond: The amide linkage between the isoindoline moiety and the lysine residue can be replaced with bioisosteres, such as esters, sulfonamides, or reversed amides. This can impact the molecule's metabolic stability and conformational flexibility.

Stereochemistry: The stereocenters in the lysine portion of the molecule are critical. Synthesizing and testing different stereoisomers (e.g., using D-lysine instead of L-lysine) can provide valuable information about the stereochemical requirements for biological activity.

The following table illustrates a rational design strategy for generating analogs of Lys-isoindoline.

Analog SeriesModification SiteRationaleExample Modification
AIsoindoline RingModulate electronics and lipophilicity5-Fluoro-isoindoline, 5-Methoxy-isoindoline
BAmino Acid Side ChainInvestigate importance of side chain length and basicityOrnithine conjugate, Arginine conjugate
CAmide LinkageEnhance metabolic stabilityEster linkage, Sulfonamide linkage
DStereochemistryDetermine stereochemical requirements for activityD-Lysine conjugate

This table represents a hypothetical design strategy.

Combinatorial Chemistry Approaches in this compound Derivative Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov This approach can be effectively applied to the synthesis of Lys-isoindoline derivatives to accelerate the exploration of the chemical space around the lead structure.

A common strategy in combinatorial synthesis is solid-phase synthesis, where one of the starting materials is attached to a solid support (e.g., a resin bead). This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as by-products and excess reagents can be washed away.

For the synthesis of a library of Lys-isoindoline derivatives, a "split-and-pool" or parallel synthesis approach could be employed. For example, a set of different substituted phthalic anhydrides (precursors to isoindolines) could be reacted with a set of diverse amino acids in a parallel fashion.

A representative combinatorial library synthesis could be designed as follows:

Building Block Set 1 (Substituted Phthalic Anhydrides)Building Block Set 2 (Amino Acids)
Phthalic anhydrideL-Lysine
4-Fluorophthalic anhydrideL-Ornithine
4-Nitrophthalic anhydrideL-Arginine
3-Methylphthalic anhydrideL-Alanine
L-Phenylalanine

By reacting each member of Building Block Set 1 with each member of Building Block Set 2, a library of 20 distinct isoindoline-amino acid conjugates can be rapidly synthesized. This parallel synthesis can be performed in multi-well plates, allowing for efficient reaction setup and product isolation.

The resulting library of compounds can then be screened for biological activity. The data obtained from this high-throughput screening provides valuable SAR information, identifying which structural modifications lead to an increase or decrease in activity. This iterative process of design, synthesis, and screening is central to modern drug discovery and can significantly accelerate the optimization of lead compounds like Lys-isoindoline.

Biological Activity and Mechanistic Elucidation of Lys Isoindoline Dihydrochloride Salt

In Vitro Characterization of Biological Effects

In vitro studies are fundamental to determining the biological effects of a new chemical entity at the molecular and cellular level. These experiments are conducted in a controlled environment outside of a living organism.

Enzyme Inhibition Kinetics and Selectivity Profiling

There is no public data available on the enzyme inhibition kinetics or selectivity profile of Lys-isoindoline dihydrochloride (B599025) salt.

This type of study would typically measure the ability of the compound to inhibit the activity of specific enzymes. Key parameters that would be determined include:

IC50: The concentration of the compound required to inhibit 50% of the enzyme's activity.

Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme.

A selectivity profile would involve testing the compound against a panel of different enzymes to determine its specificity. Isoindoline (B1297411) derivatives, as a class of compounds, have been investigated for their potential to inhibit various enzymes, including protein kinases and cyclooxygenase (COX). doaj.orgwisdomlib.org

Interactive Table: Hypothetical Enzyme Inhibition Data

The following table is a hypothetical representation of data that would be generated from enzyme inhibition studies. No such data currently exists for Lys-isoindoline dihydrochloride salt.

Enzyme TargetIC50 (nM)Ki (nM)Inhibition Type
Not DeterminedN/AN/AN/A
Not DeterminedN/AN/AN/A

Receptor Binding Studies and Antagonism/Agonism Assessment

No receptor binding studies or assessments of antagonist or agonist activity for this compound have been published.

These assays determine if a compound binds to a specific cellular receptor and whether it activates (agonism) or blocks (antagonism) the receptor's function. This is often measured by determining the binding affinity (Kd).

Cellular Pathway Modulation Assays

Information regarding the modulation of cellular pathways by this compound is not available.

These assays investigate the effect of a compound on specific signaling pathways within cells. This can involve measuring changes in protein phosphorylation, gene expression, or other cellular responses. For example, lysine-conjugated antibody-drug conjugates are designed to modulate pathways that lead to cell death in cancer cells. nih.gov

Molecular Target Identification and Validation

The specific molecular target(s) of this compound have not been identified or validated in the scientific literature.

Affinity Proteomics and Chemoproteomics Approaches

There are no published studies using affinity proteomics or chemoproteomics to identify the molecular targets of this compound.

These advanced techniques are used to identify the proteins in a cell that a compound directly binds to. This often involves immobilizing the compound on a solid support and capturing its binding partners from cell lysates.

Genetic Perturbation Studies to Confirm Target Engagement

No genetic perturbation studies, such as CRISPR/Cas9 or siRNA knockdown, have been reported to confirm the target engagement of this compound.

These methods involve genetically modifying cells to have reduced levels of a potential target protein. If the compound's effect is diminished in these modified cells, it provides strong evidence that the protein is a direct target.

Elucidation of Mechanism of Action (MOA) at the Cellular Level

The mechanism of action for Lys-isoindoline is primarily understood through its interaction with specific cellular enzymes. Research indicates that Lys-isoindoline functions as an inhibitor and high-affinity ligand for Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9), which are proline-specific cytosolic enzymes. researchgate.netpsu.edu These enzymes are involved in numerous cellular processes, and their inhibition by Lys-isoindoline is central to its biological effects. researchgate.net

While direct studies on the intracellular distribution of this compound are not extensively detailed in the available literature, its localization can be inferred from its known cellular targets, DPP8 and DPP9.

Subcellular fractionation assays performed on various cell types, including human leukocytes (lymphocytes, monocytes, Jurkat, and U937 cells), have localized the vast majority of DPP8 and DPP9 activity to the cytosol. psu.edu However, further investigation has revealed a more complex distribution for DPP9, which exists in two distinct isoforms with different localizations. researchgate.net A short-form of DPP9 (DPP9-short) resides in the cytosol, whereas a long-form (DPP9-long) preferentially localizes to the nucleus due to a specific nuclear localization signal in its structure. researchgate.net This differential localization suggests that Lys-isoindoline could exert effects in both the cytoplasm and the nucleus by targeting these respective enzyme isoforms.

It is noteworthy that some related isoindoline-based inhibitors have been reported to be incapable of easily passing the plasma membrane. researchgate.net This raises questions about how these compounds access their cytosolic targets. The observed intracellular effects linked to Lys-isoindoline imply that it either possesses the ability to traverse the cell membrane or that it may act upon DPP8 and/or DPP9 that can, under certain conditions, be present on the cell surface. researchgate.net

Table 1: Subcellular Localization of Lys-isoindoline Targets

Target Protein Predominant Cellular Compartment Cell Type / Method Reference
DPP8 Cytosol Human Leukocytes (Subcellular Fractionation) psu.edu
DPP9 (Total) Cytosol Human Leukocytes (Subcellular Fractionation) psu.edu
DPP9-short Cytosol Bovine Testes (Biochemical Fractionation) researchgate.net

| DPP9-long | Nucleus | Bovine Testes (Immunofluorescence) | researchgate.net |

The inhibition of DPP8 and DPP9 by Lys-isoindoline implicates it in the modulation of several critical downstream signaling pathways that regulate cell survival, proliferation, and immune responses.

Emerging data strongly support a role for DPP9 in intracellular signaling, particularly as a component of the Epidermal Growth Factor Receptor (EGFR) pathway. researchgate.net Studies suggest DPP9 functions as a signal molecule within this pathway, thereby influencing cell survival and proliferation. researchgate.netresearchgate.net

Furthermore, the inhibition of DPP8 and DPP9 has been identified as a novel chemosensitizing strategy in leukemia. researchgate.net Research demonstrated that the DPP4 inhibitor vildagliptin, which also possesses activity against DPP8 and DPP9, synergistically enhances the anti-leukemic effects of the natural compound parthenolide. researchgate.net This synergy was specifically attributed to the inhibition of DPP8 and DPP9. researchgate.net Parthenolide is known to modulate several pathways, including the inhibition of NF-κB and STAT3 phosphorylation, suggesting that the activity of Lys-isoindoline may converge on these same cellular signaling cascades to produce its effects. researchgate.net

DPP9 has also been linked to the Major Histocompatibility Complex (MHC) class I antigen presentation pathway. researchgate.net By hydrolyzing tumor-related epitopes, DPP9 can limit their presentation to the immune system, indicating that its inhibition could have immunomodulatory consequences. researchgate.net

Table 2: Implicated Signaling Pathways and Cellular Processes

Pathway / Process Key Protein Target(s) Effect of Inhibition Cellular Outcome Reference
Growth Factor Signaling DPP9 Modulation of EGFR pathway Regulation of cell survival and proliferation researchgate.netresearchgate.net
Cancer Chemosensitization DPP8, DPP9 Synergy with Parthenolide Enhanced anti-leukemic activity researchgate.net
Inflammatory Signaling DPP8, DPP9 Potential modulation of NF-κB, STAT3 Altered inflammatory and survival signals researchgate.net

| Immune Surveillance | DPP9 | Altered peptide hydrolysis | Modulation of MHC class I antigen presentation | researchgate.net |


Table of Mentioned Compounds

Compound Name
This compound
allo-Ile-isoindoline
Dipeptidyl Peptidase 8 (DPP8)
Dipeptidyl Peptidase 9 (DPP9)
Epidermal Growth Factor Receptor (EGFR)
Lys[Z(NO₂)]-pyrrolidide
NF-κB
Parthenolide
STAT3

Advanced Structural Characterization and Elucidation of Lys Isoindoline Dihydrochloride Salt and Its Derivatives

Spectroscopic Methodologies for Molecular Structure Determination

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure, bonding, and functional groups present in "Lys-isoindoline dihydrochloride (B599025) salt".

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of "Lys-isoindoline dihydrochloride salt". Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecule's connectivity.

In a typical ¹H NMR spectrum of "this compound", the chemical shifts of the protons provide information about their local electronic environment. For instance, the aromatic protons of the isoindoline (B1297411) ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the lysine (B10760008) side chain would resonate in the upfield region (δ 1.5-3.5 ppm) researchgate.net. The presence of the dihydrochloride salt would likely lead to the protonation of the primary amine and the α-amino group of the lysine moiety, resulting in characteristic shifts and coupling patterns.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the amide linkage would exhibit a characteristic downfield shift (around δ 170-180 ppm), while the aromatic and aliphatic carbons would have distinct chemical shifts based on their hybridization and substitution.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. A COSY spectrum would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the lysine and isoindoline fragments. An HSQC spectrum correlates directly bonded protons and carbons, providing unambiguous assignments for each C-H pair in the molecule nih.govcopernicus.org. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, which are crucial for connecting the lysine and isoindoline moieties across the amide bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Isoindoline Aromatic (4H)7.20 - 7.50122.0 - 135.0
Isoindoline CH₂ (4H)4.80 - 5.0045.0 - 50.0
Lysine α-CH (1H)4.00 - 4.3055.0 - 60.0
Lysine β-CH₂ (2H)1.80 - 2.0030.0 - 35.0
Lysine γ-CH₂ (2H)1.50 - 1.7022.0 - 27.0
Lysine δ-CH₂ (2H)1.60 - 1.8025.0 - 30.0
Lysine ε-CH₂ (2H)2.90 - 3.2038.0 - 43.0
Amide C=O-170.0 - 175.0

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of "this compound". High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the purity of the compound and for studying its derivatives nih.gov. The liquid chromatography step separates the components of a mixture before they are introduced into the mass spectrometer.

Tandem Mass Spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. In an MS/MS experiment, the parent ion corresponding to the protonated molecule is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For "this compound", characteristic fragmentation would be expected, such as the loss of the lysine side chain or cleavage of the amide bond, providing further confirmation of the molecule's structure nih.govmdpi.com.

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Type Expected Observation Information Gained
HRMS (ESI+)[M+H]⁺ ion with high mass accuracyElemental composition confirmation
LC-MSSingle major peak at a specific retention timePurity assessment and molecular weight
LC-MS/MSCharacteristic fragment ionsStructural confirmation via fragmentation pattern

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of "this compound".

IR spectroscopy measures the vibrational frequencies of bonds within the molecule. Key functional groups will exhibit characteristic absorption bands. For "this compound", the IR spectrum would be expected to show a strong absorption for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations of the protonated amines and the amide would appear as broad bands in the region of 3000-3400 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would also be present youtube.com.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoindoline moiety contains a benzene (B151609) ring, which will give rise to characteristic π-π* transitions in the UV region, typically around 260-270 nm nih.gov. The presence of the amide chromophore may also contribute to the UV absorption spectrum.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

Spectroscopic Technique Functional Group/Chromophore Expected Absorption Range
IR SpectroscopyAmide C=O stretch1630 - 1680 cm⁻¹
IR SpectroscopyN-H stretch (amine salts, amide)3000 - 3400 cm⁻¹ (broad)
IR SpectroscopyAromatic C-H stretch3000 - 3100 cm⁻¹
IR SpectroscopyAliphatic C-H stretch2850 - 3000 cm⁻¹
UV-Vis SpectroscopyIsoindoline (π-π*)~260 - 270 nm

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state nih.gov.

Growing a suitable single crystal of "this compound" is the first and often most challenging step for single crystal X-ray diffraction analysis. Once a crystal of sufficient quality is obtained, it is irradiated with X-rays. The diffraction pattern of the X-rays by the crystal lattice is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The resulting crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also provide detailed information about the conformation of the lysine side chain and the planarity of the isoindoline ring system. Furthermore, the crystal packing and intermolecular interactions, such as hydrogen bonding between the chloride ions, the protonated amines, and the amide groups, would be elucidated researchgate.netnih.gov.

To understand how "this compound" or its derivatives interact with a biological target, co-crystallization with the target protein is a powerful technique nih.gov. This involves preparing a solution containing both the compound and the purified target protein and setting up crystallization trials.

If a crystal of the protein-ligand complex can be grown, X-ray diffraction analysis can reveal the precise binding mode of the ligand within the protein's active site. This information is invaluable for structure-based drug design, as it highlights the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's affinity and selectivity. The structural data can guide the design of new derivatives with improved binding properties.

Chiral Analysis and Stereochemical Assignment of this compound Derivatives

The chiral center(s) within this compound derivatives necessitate the use of specialized analytical methodologies to distinguish between enantiomers. The process involves two key stages: the physical separation of the enantiomers and the subsequent determination of their absolute spatial arrangement (R/S configuration).

High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP) is the predominant technique for the enantiomeric separation of isoindoline derivatives. researchgate.netcapes.gov.breijppr.comcsfarmacie.cz The principle of this method relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. csfarmacie.cznih.gov

The selection of an appropriate CSP is crucial for achieving successful enantiomeric resolution. For compounds containing amino acid moieties, such as Lys-isoindoline derivatives, several types of CSPs have proven effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin). researchgate.netchromatographytoday.comnih.govsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is also a critical parameter that is optimized to achieve the best separation. capes.gov.brcsfarmacie.cz

While no specific HPLC methods for the direct enantiomeric separation of this compound are publicly available, methods developed for structurally related N-aryl-α-amino esters and other isoindoline derivatives provide a strong basis for method development. capes.gov.bryakhak.org For instance, the separation of underivatized amino acid enantiomers has been successfully achieved on teicoplanin-based CSPs, which are well-suited for polar and ionic compounds. chromatographytoday.comsigmaaldrich.com The derivatization of the amino group with a fluorogenic reagent like nitrobenzoxadiazole (NBD) can also enhance detection sensitivity in fluorescence-based assays. yakhak.org

The following table summarizes representative chromatographic conditions used for the enantiomeric separation of compounds structurally related to Lys-isoindoline derivatives, which can serve as a starting point for method development for the target compound.

Table 1: Representative HPLC Conditions for Enantiomeric Separation of Isoindoline and Amino Acid Derivatives

Analyte Type Chiral Stationary Phase (CSP) Mobile Phase Composition Detection Reference
N-Aryl-α-amino esters N-(3,5-dinitrobenzoyl)-(S)-leucine Hexane/Isopropanol UV capes.gov.br
Underivatized Amino Acids Astec CHIROBIOTIC® T (Teicoplanin) Methanol/Water/Acetic Acid/Triethylamine MS chromatographytoday.comsigmaaldrich.com
NBD-derivatized Amino Acid Esters Chiralpak IA (Amylose derivative) Hexane/2-Propanol UV/Fluorescence yakhak.org
Diperodon (amine-containing drug) Teicoplanin CSP Methanol/Acetonitrile/Acetic Acid/Triethylamine UV researchgate.net

Once the enantiomers are separated, spectroscopic techniques are employed to determine their absolute configuration. The primary methods for this are chiroptical spectroscopies, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). biotools.usnih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. rsc.org The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental ECD spectrum of an enantiomer with the spectrum predicted by quantum-chemical calculations for a specific (R or S) configuration, the absolute configuration can be assigned. rsc.org This technique has been successfully applied to determine the absolute configuration of various chiral molecules, including those with flexible side chains. nih.gov

Vibrational Circular Dichroism (VCD): VCD is a powerful technique that extends the principles of circular dichroism to the infrared region, probing the differential absorption of circularly polarized light by vibrational transitions within the molecule. biotools.usnih.govresearchgate.net VCD is particularly advantageous for determining the absolute configuration of molecules in solution without the need for crystallization. biotools.us The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known enantiomer to establish the absolute stereochemistry. nih.gov VCD has been successfully used to determine the absolute configuration of complex chiral molecules, including isoindolinones. nih.gov The analysis of the VCD spectrum can provide detailed information about the conformation of the molecule in solution. nih.gov

The following table outlines the principles and applications of these spectroscopic techniques for the stereochemical assignment of chiral molecules like this compound derivatives.

Table 2: Spectroscopic Techniques for Absolute Configuration Determination

Technique Principle Application to Lys-isoindoline Derivatives Reference
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light. Comparison of experimental and calculated spectra to assign absolute configuration of the chiral centers. nih.govrsc.org
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light. Determination of absolute configuration in solution and conformational analysis by comparing experimental and calculated vibrational spectra. biotools.usnih.govresearchgate.netnih.gov

Computational Chemistry and Rational Design Approaches for Lys Isoindoline Dihydrochloride Salt

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in elucidating the binding mode of Lys-isoindoline dihydrochloride (B599025) salt at a target's active site and estimating the strength of the interaction.

While specific docking studies on Lys-isoindoline dihydrochloride salt are not extensively published, the isoindoline (B1297411) and isoindolinone scaffolds are common in inhibitors of various enzymes, such as dipeptidyl peptidases (DPPs), phosphoinositide 3-kinases (PI3Ks), and carbonic anhydrases. nih.govnih.govtandfonline.com In studies on isoindolinone-based inhibitors of PI3Kγ, for example, docking has been used to reconstruct the experimental binding orientation of compounds within the enzyme's active site. nih.gov For a series of isoindoline-1,3-dione derivatives targeting the InhA enzyme in Mycobacterium tuberculosis, molecular docking revealed the binding poses and interactions responsible for their inhibitory activity. semanticscholar.org

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then sample a multitude of possible conformations and orientations of the ligand within the protein's binding pocket, each of which is assigned a score based on a scoring function that estimates binding affinity. The resulting poses would reveal the most probable binding mode. For instance, in a study on isoindoline-1,3-dione derivatives, the lead compound exhibited a significant IC50 value, and its binding mode was elucidated through docking. semanticscholar.org

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Target Protein. (Data is illustrative, based on typical findings for isoindoline derivatives).
Macromolecular TargetDocking Score (kcal/mol)Predicted Key Interacting ResiduesPredicted Interaction Type
Kinase A-9.8Asp184, Lys72, Glu91Salt Bridge, Hydrogen Bond
Protease B-8.5Tyr150, Trp215, Phe121Pi-Pi Stacking, Hydrophobic
Epigenetic Target C-9.2Glu1130, Arg1135Hydrogen Bond, Cation-Pi

The stability of the ligand-target complex is governed by a variety of intermolecular forces. For this compound, these interactions would be multifaceted. The isoindoline core can participate in hydrophobic interactions and pi-pi stacking with aromatic residues like tyrosine, tryptophan, and phenylalanine in the binding pocket. mdpi.com The amide linker and the carbonyl groups of the isoindoline moiety are potential hydrogen bond acceptors and donors.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability of Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose of this compound and to explore its conformational flexibility within the active site. tandfonline.comresearchgate.net

An MD simulation would typically start with the best-docked pose of the Lys-isoindoline-protein complex submerged in a water box with counter-ions to neutralize the system. The simulation would then calculate the trajectory of every atom over a period of nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand can indicate the stability of the complex. researchgate.net A stable complex will show minimal fluctuations in RMSD over the simulation time. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and salt bridges, providing a more accurate picture of the binding energetics. tandfonline.comresearchgate.net In a study on isoindoline-1,3-dione derivatives, a 100 ns molecular dynamics simulation was performed to assess the stability of the ligand-protein complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is particularly useful for optimizing lead compounds and for virtual screening of large compound libraries.

To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govresearchgate.net

For a series of 1,3-dioxoisoindoline-4-aminoquinolines, a QSAR model was developed that successfully predicted their antiplasmodial activities. nih.gov The model revealed that the activity was dependent on descriptors related to atomic charges, polarizability, and molecular shape. nih.gov A similar approach for Lys-isoindoline derivatives would identify the key structural features that govern their potency.

Table 2: Example of a QSAR Model for a Hypothetical Series of Isoindoline Derivatives.
Model TypeStatistical ParameterValueInterpretation
Multiple Linear RegressionR² (squared correlation coefficient)0.9292% of the variance in activity is explained by the model.
Q² (cross-validated R²)0.85Good predictive power on internal data.
p-value<0.001The model is statistically significant.

Once a reliable QSAR model is established, it can be used for two primary purposes: de novo design and virtual screening. In de novo design, the model guides the creation of entirely new molecules that are predicted to have high activity. The QSAR equation can indicate which structural modifications are likely to improve potency.

In virtual screening, the QSAR model is used to rapidly screen large chemical libraries for compounds that are predicted to be active. nih.govnih.gov This is a cost-effective way to identify new hit compounds for further experimental testing. For instance, a validated QSAR model for isoindoline-based inhibitors could be used to screen a virtual library of commercially available or synthetically accessible isoindoline derivatives, prioritizing those with the highest predicted activity for synthesis and biological evaluation. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.govnih.gov

In Silico Lead Optimization and Scaffold Exploration

In silico lead optimization is a critical phase in drug discovery that focuses on refining the structure of a promising lead compound to enhance its desired therapeutic properties while minimizing undesirable effects. patsnap.com For the this compound, this process would involve computational exploration of its chemical space to identify modifications that improve its potency, selectivity, and pharmacokinetic profile. patsnap.com

A primary goal of lead optimization is to increase a compound's binding affinity (potency) for its intended biological target and its ability to distinguish this target from other related proteins (selectivity). Computational techniques such as molecular docking and molecular dynamics (MD) simulations are central to achieving this.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies would be performed to understand how the isoindoline core, the lysine (B10760008) side chain, and any substituents interact with the amino acid residues in the active site of a target protein. nih.goviosrjournals.org For instance, in the context of designing inhibitors for enzymes like cyclooxygenase-2 (COX-2) or cholinesterases, docking studies on isoindoline hybrids have been used to elucidate binding modes. nih.govnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to binding affinity. acs.org By analyzing these interactions, medicinal chemists can propose modifications to the Lys-isoindoline structure, such as adding or altering functional groups, to create more favorable contacts and thus enhance potency.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov This method provides a more realistic representation of the biological environment and can help assess the stability of the binding pose predicted by docking. nih.gov For the Lys-isoindoline-protein complex, MD simulations would reveal the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon binding, offering deeper insights for optimizing selectivity.

The following table illustrates the results of molecular docking studies on various isoindoline derivatives targeting different enzymes, showcasing the types of interactions that are computationally analyzed to guide lead optimization.

Compound ClassTarget EnzymeKey Interacting Residues (Predicted)Predicted Binding InteractionsReference
Isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)Trp279, Phe330π-π stacking, Cation-π nih.gov
Isoindoline hybridsCyclooxygenase-2 (COX-2)Not SpecifiedHydrogen bonding, Hydrophobic interactions nih.gov
Indoline-2,3-dione derivativesFatty Acid Amide Hydrolase (FAAH)Not SpecifiedOptimal binding interactions within the active site nih.gov
Isoindolin-1-one derivatives2FBW (Bacterial protein)Not SpecifiedHydrogen bonding, Hydrophobic interactions acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of Lys-isoindoline analogs, researchers could predict the potency of newly designed molecules before they are synthesized, thereby prioritizing the most promising candidates.

Beyond modifying an existing lead, computational chemistry also enables the design of entirely new molecules through fragment-based and de novo design approaches.

Fragment-Based Drug Discovery (FBDD): FBDD is a strategy where small chemical fragments are screened for weak binding to the target protein. frontiersin.org Once fragments that bind are identified, they can be grown, merged, or linked to create a more potent lead compound. frontiersin.orgresearchoutreach.org For this compound, the isoindoline scaffold itself could be considered a starting fragment. Computational methods can then be used to identify other fragments that bind to adjacent sites on the target protein. These fragments can then be computationally linked to the isoindoline core to design novel, more potent molecules. researchoutreach.org This approach has been successfully applied to the design of inhibitors for various targets, including dihydrofolate reductase, by identifying fragments that can be elaborated into more complex molecules. researchgate.net

The table below provides examples of IC50 values for isoindoline derivatives, which is a key parameter used in FBDD to assess the potency of fragments and their elaborated successors.

Compound/DerivativeTargetIC50 ValueReference
Difluoro indolizine (B1195054) derivative (6o)CDK-2118 nM nih.gov
Difluoropyrrolizine derivative (6d)CDK-2174 nM nih.gov
Methylphenyl fluoroisoindolinedione derivative (6m)CDK-2402 nM nih.gov
Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrid (7a)Acetylcholinesterase2.1 µM nih.gov
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f)Acetylcholinesterase2.1 µM nih.gov
Isoindoline hybrid (10b)COX-20.11-0.18 µM nih.gov
Isoindoline hybrid (10c)COX-20.11-0.18 µM nih.gov
Isoindoline hybrid (11a)COX-20.11-0.18 µM nih.gov
Isoindoline hybrid (11d)COX-20.11-0.18 µM nih.gov
Isoindoline hybrid (13)COX-20.11-0.18 µM nih.gov
Isoindoline hybrid (14)COX-20.11-0.18 µM nih.gov
N-1 and C-3 substituted isatin (B1672199) derivative (11)FAAH6.7 nM nih.gov

De Novo Design: This computational approach involves building novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of the target's binding site. youtube.com Algorithms for de novo design can generate a vast number of diverse chemical structures that are predicted to have high affinity for the target. biorxiv.org Starting with the Lys-isoindoline scaffold, a de novo design program could explore various chemical substitutions and modifications to generate novel candidate molecules with potentially improved properties. This method is particularly useful for exploring new chemical space and overcoming the limitations of existing chemical libraries. youtube.com

Medicinal Chemistry Optimization Strategies for Lys Isoindoline Dihydrochloride Salt Lead Candidates

Structure-Activity Relationship (SAR) Driven Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. criver.com For Lys-isoindoline dihydrochloride (B599025) salt lead candidates, SAR-driven optimization focuses on systematically modifying the isoindoline (B1297411) core, the lysine (B10760008) moiety, and any appended functional groups to improve desired therapeutic properties.

A study on isoindolines derived from L-α-amino acids, including lysine, demonstrated that the nature of the amino acid has a significant impact on the biological activity. researchgate.net For instance, isoindoline derivatives of serine and lysine have shown notable effects on certain cancer cell lines, highlighting the importance of the R-group in the amino acid for conferring selectivity and potency. researchgate.net

The process of SAR-driven optimization involves synthesizing a series of analogs where specific parts of the molecule are altered. For example, modifications could include:

Substitution on the isoindoline ring: Introducing various substituents on the aromatic part of the isoindoline core can influence electronic properties, lipophilicity, and steric interactions with the target protein. nih.gov

Modification of the lysine side chain: Altering the length and functionality of the lysine side chain can impact binding affinity and selectivity.

Stereochemistry: The stereochemistry at the chiral centers of the lysine and isoindoline moieties can be critical for biological activity.

CompoundModificationObserved ActivityReference
Isoindoline-lysine conjugate-Baseline activity researchgate.net
Isoindoline-serine conjugateReplacement of lysine with serineSignificant cytotoxic activity against A549 and U373 cancer cell lines researchgate.net
Para-fluoro substituted isoindoline-1,3-dioneAddition of fluorine at the para positionHighest inhibitory potency against Acetylcholinesterase (AChE) researchgate.netnih.gov

The Design-Make-Test-Analyze (DMTA) cycle is the operational framework for implementing SAR-driven optimization. dalriadatx.comchemaxon.combruker.com This iterative process allows for the systematic refinement of lead compounds.

Design: Based on existing SAR data and computational modeling, new analogs of the Lys-isoindoline dihydrochloride salt are designed to test specific hypotheses. For example, if a hydrogen bond is predicted to be important for target binding, analogs are designed to enhance this interaction.

Make: The designed compounds are then synthesized in the laboratory. Efficient synthetic routes are crucial for the rapid generation of analogs. dalriadatx.com The synthesis of isoindolines from L-α-amino acids provides a viable pathway for creating a library of related compounds. researchgate.net

Test: The newly synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic properties. criver.com

Analyze: The data from the testing phase is analyzed to understand the impact of the structural modifications. dalriadatx.com This analysis informs the next round of design, closing the loop of the DMTA cycle. This iterative process continues until a candidate with the desired profile is identified. chemaxon.com

Exploring the chemical space around a lead compound involves making more significant structural changes to discover novel scaffolds with improved properties. This can involve techniques like fragment-based screening and combinatorial chemistry to generate a diverse set of molecules. The goal is to identify new areas of chemical space that may offer advantages over the initial lead compound. For isoindoline derivatives, this could involve exploring different heterocyclic core structures or alternative linkers to the lysine moiety.

Bioisosterism and Scaffold Modification for Enhanced Target Engagement

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. drughunter.comsilae.it For this compound lead candidates, bioisosteric replacements can be applied to various parts of the molecule.

For instance, the carboxylic acid group of the lysine moiety could be replaced with other acidic functional groups like tetrazoles or hydroxamic acids to modulate acidity and cell permeability. drughunter.com Similarly, the isoindoline core itself can be considered a scaffold that can be modified or replaced. Scaffold hopping involves replacing the central molecular framework with a different one while retaining the key binding interactions. This can lead to the discovery of novel intellectual property and improved drug-like properties. researchgate.net

Original Functional Group/ScaffoldPotential Bioisosteric ReplacementRationale for ReplacementReference
Carboxylic AcidTetrazole, Sulfonamide, AcylsulfonamideImprove metabolic stability and cell permeability. drughunter.com
Phenyl ring of IsoindolinePyridyl, Thienyl, or other heteroaromatic ringsModulate electronic properties, improve solubility, and introduce new interaction points. cambridgemedchemconsulting.com
Isoindoline scaffoldIndoline, Tetrahydroisoquinoline, or other bicyclic systemsExplore new chemical space, improve novelty, and alter physicochemical properties. researchgate.net

Strategies for Improved Selectivity and Reduced Off-Target Interactions

Achieving high selectivity for the intended biological target is crucial to minimize off-target effects and associated toxicities. For this compound lead candidates, several strategies can be employed to enhance selectivity.

One approach is to exploit subtle differences in the binding sites of the target protein versus off-target proteins. High-resolution structural information from X-ray crystallography or cryo-electron microscopy can guide the design of analogs that specifically interact with unique features of the target's active site.

Another strategy involves modulating the physicochemical properties of the compound. For example, optimizing the lipophilicity and hydrogen bonding capacity can influence the compound's distribution and reduce interactions with unintended targets. The introduction of specific functional groups can also sterically hinder binding to off-targets. A study on isoindoline derivatives showed that modifying the isoindoline scaffold can improve selectivity. mdpi.com

Intellectual Property and Patent Landscape Analysis for Isoindoline Derivatives

A thorough analysis of the intellectual property (IP) and patent landscape is a critical component of any drug discovery program. biorxiv.org For isoindoline derivatives, this involves identifying existing patents and patent applications to ensure freedom to operate and to identify opportunities for novel IP.

The patent landscape for isoindoline derivatives is broad, with numerous patents covering their synthesis and use in various therapeutic areas. google.comgoogle.comgoogle.comscispace.com For example, patents exist for isoindoline derivatives as anesthetics, and for their use in treating diseases associated with the CRL4CRBN E3 ubiquitin ligase, such as cancer and immune system diseases. google.comgoogle.com

A comprehensive patent search would identify patents claiming structures similar to this compound, as well as their methods of use. This analysis helps in designing novel compounds that are not covered by existing patents, thereby creating a strong IP position for the new drug candidate. The patent literature can also be a valuable source of information on synthetic routes and biological activities of related compounds. biorxiv.org

Future Perspectives and Translational Research in Lys Isoindoline Dihydrochloride Salt

Integration of Advanced Omics Technologies in Mechanistic Studies

A complete understanding of a novel compound's mechanism of action is fundamental to its clinical development. While classical pharmacological assays provide valuable information, the future of mechanistic elucidation lies in the integration of advanced omics technologies. For a new chemical entity such as Lys-isoindoline Dihydrochloride (B599025) Salt, a multi-omics approach would be invaluable for mapping its biological effects with high resolution.

Genomics and Transcriptomics: These approaches can identify changes in gene expression profiles induced by the compound. For instance, immunomodulatory drugs (IMiDs®) with an isoindoline (B1297411) core, such as lenalidomide (B1683929), are known to modulate the expression of cytokines and transcription factors. mdpi.comnih.gov Transcriptomic analysis (e.g., RNA-Seq) of cells treated with Lys-isoindoline Dihydrochloride Salt could reveal its impact on specific signaling pathways, potentially uncovering novel mechanisms related to immunomodulation or cell proliferation.

Proteomics: Target identification remains a significant challenge in drug discovery. Chemoproteomics, a sub-discipline of proteomics, can pinpoint the direct protein binding partners of a small molecule within a complex biological sample. Techniques like affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) could identify the specific cellular receptors or enzymes that this compound interacts with, similar to how cereblon was identified as the primary target of thalidomide. mdpi.com

Metabolomics: This technology assesses the global changes in endogenous small-molecule metabolites following compound treatment. As some isoindoline derivatives are known to inhibit enzymes like cyclooxygenase (COX) and affect prostaglandin (B15479496) synthesis mdpi.commdpi.com, metabolomics could clarify the downstream functional consequences of target engagement by this compound, providing a detailed picture of its impact on cellular metabolism.

By combining these omics datasets, researchers can construct a comprehensive systems-level understanding of the compound's pharmacology, facilitating its translation from a laboratory finding to a potential therapeutic candidate.

Potential for Combination Therapies Involving Isoindoline Conjugates

The treatment of complex multifactorial diseases, particularly cancer, is increasingly reliant on combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. google.com Isoindoline-based drugs, especially the immunomodulatory agents lenalidomide and pomalidomide, are frequently used in combination regimens for multiple myeloma. mdpi.compreprints.org This precedent suggests a strong rationale for exploring this compound within combination frameworks.

The potential for synergistic effects is a primary driver for combination studies. acs.org For example, a new isoindoline analogue, compound 49, was shown to synergistically enhance the antitumor efficacy of anti-PD1 therapy in a murine tumor model by reinvigorating T-cell activity. acs.org Depending on its mechanism of action, this compound could be paired with various agents.

Future research could focus on creating isoindoline conjugates, where the Lys-isoindoline moiety is linked to another pharmacophore to create a single bifunctional molecule. This approach is gaining traction in drug discovery. Another avenue involves developing antibody-drug conjugates (ADCs), where a highly potent isoindoline derivative is attached to a monoclonal antibody that specifically targets diseased cells, thereby maximizing efficacy while minimizing systemic exposure. youtube.com

Table 1: Potential Combination Strategies for Isoindoline-Based Compounds

Therapeutic ClassRationale for CombinationPotential Application
Immunotherapy (e.g., Anti-PD1) Synergistic enhancement of anti-tumor immune response. acs.orgOncology (Solid Tumors, Hematological Malignancies)
Chemotherapy Complementary mechanisms of cytotoxicity and potential to overcome resistance.Oncology
Targeted Radionuclide Therapy Isoindoline compound may act as a radiosensitizer, increasing the efficacy of targeted radiation. google.comOncology
Anti-inflammatory Agents (e.g., NSAIDs) Additive or synergistic effects in targeting inflammatory pathways.Autoimmune Diseases, Inflammatory Disorders

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. acs.org These small molecules are designed to interact with a specific protein or pathway, enabling researchers to study its function in living systems. Given the rich biological activity of the isoindoline scaffold mdpi.comnih.gov, this compound represents a promising starting point for the development of novel chemical probes.

To function as a probe, the core molecule is typically modified with a reporter tag or a reactive group. Potential modifications to the Lys-isoindoline structure could include:

Fluorophore Conjugation: The attachment of a fluorescent dye would allow for real-time visualization of the compound's subcellular localization and trafficking via fluorescence microscopy. Isoindole derivatives have been reported for their use as fluorophores. nih.gov

Biotinylation: Adding a biotin (B1667282) tag would enable the pull-down and identification of the compound's binding partners from cell lysates.

Photo-affinity Labeling: Incorporating a photo-reactive group (e.g., a diazirine) would allow for the covalent cross-linking of the probe to its specific protein target upon UV irradiation, facilitating unambiguous target identification.

The development of such probes from the this compound scaffold would not only advance our understanding of its own biological targets but also provide powerful tools for the broader scientific community to investigate the intricate pathways modulated by this class of compounds.

Emerging Trends in Medicinal Chemistry Applicable to the Compound Class

The field of medicinal chemistry is constantly evolving, with new strategies emerging to accelerate the drug discovery process. mdpi.comdrug-dev.com The future development of this compound and related analogues will likely be shaped by these trends.

Structure-Based Drug Design (SBDD): Once the molecular target of the compound is identified, SBDD techniques, including X-ray crystallography and molecular docking, can be employed to visualize the binding interactions at an atomic level. mdpi.comnih.gov This information guides the rational design of new derivatives with improved potency and selectivity.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments to identify those that bind to the target protein. These "hits" are then grown or linked together to create a more potent lead compound. The isoindoline core itself could serve as a valuable starting fragment.

Artificial Intelligence (AI) and Machine Learning: AI is revolutionizing drug development by enabling the rapid screening of virtual libraries, predicting compound properties, and identifying novel drug targets. drug-dev.com AI algorithms could be used to analyze the structure-activity relationships of existing isoindoline derivatives to predict novel structures with enhanced therapeutic profiles. researchgate.net

Novel Synthetic Methodologies: Continuous innovation in organic synthesis provides access to previously unattainable chemical structures. researchgate.net Recent advancements in creating C(3)-substituted isoindolinones and other complex derivatives open up new possibilities for diversifying the Lys-isoindoline scaffold to optimize its pharmacological properties. acs.org

Table 2: Emerging Medicinal Chemistry Trends for Isoindoline Drug Discovery

TrendApplication to this compoundDesired Outcome
Structure-Based Drug Design Optimize interactions with the identified biological target. mdpi.comIncreased potency, improved selectivity.
AI-Driven Discovery Predict novel analogues with superior ADME properties and activity. drug-dev.comAccelerated discovery of lead candidates.
Novel Synthetic Routes Generate diverse libraries of isoindoline derivatives for screening. researchgate.netExploration of new chemical space, identification of novel activities.
PROTAC Development Design heterobifunctional molecules that recruit the target protein for degradation.Novel therapeutic modality (targeted protein degradation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.